7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one
Description
Properties
Molecular Formula |
C23H17FO4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-2-methyl-3-phenoxychromen-4-one |
InChI |
InChI=1S/C23H17FO4/c1-15-23(28-18-5-3-2-4-6-18)22(25)20-12-11-19(13-21(20)27-15)26-14-16-7-9-17(24)10-8-16/h2-13H,14H2,1H3 |
InChI Key |
XPHCHUBEOPREPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Kostanecki-Robinson Reaction
The Kostanecki-Robinson reaction is a classical method for chromenone synthesis, involving cyclocondensation of β-keto esters with resorcinol derivatives. For 2-methyl-4H-chromen-4-one:
Procedure :
-
Resorcinol (1.0 equiv) and methyl acetoacetate (1.2 equiv) are refluxed in glacial acetic acid with concentrated H₂SO₄ (5 mol%) at 120°C for 6 hours.
-
The mixture is cooled, poured into ice water, and neutralized with NaHCO₃.
-
The precipitate is filtered and recrystallized from ethanol to yield 2-methyl-4H-chromen-4-one (78–85% yield).
Mechanism : Acid-catalyzed keto-enol tautomerism followed by cyclodehydration.
Functionalization at Position 3: Phenoxy Group Installation
Nucleophilic Aromatic Substitution
The electron-deficient C3 position of chromen-4-one allows direct phenoxy substitution under alkaline conditions:
Procedure :
-
2-Methyl-4H-chromen-4-one (1.0 equiv) is dissolved in DMF.
-
Phenol (1.5 equiv) and K₂CO₃ (2.0 equiv) are added, and the mixture is heated at 100°C for 12 hours.
-
The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 3-phenoxy-2-methyl-4H-chromen-4-one (65–72% yield).
Optimization :
-
Solvent : DMF > DMSO due to better solubility.
-
Base : K₂CO₃ outperforms NaOH in minimizing side reactions.
Functionalization at Position 7: 4-Fluorobenzyloxy Group Installation
Williamson Ether Synthesis
The hydroxyl group at position 7 reacts with 4-fluorobenzyl bromide under basic conditions:
Procedure :
-
3-Phenoxy-2-methyl-4H-chromen-4-one (1.0 equiv) is dissolved in acetone.
-
4-Fluorobenzyl bromide (1.2 equiv) and K₂CO₃ (3.0 equiv) are added.
-
The reaction is refluxed for 8 hours, filtered, and concentrated.
-
Purification via column chromatography (SiO₂, CH₂Cl₂:MeOH = 20:1) yields the target compound (60–68% yield).
Side Reactions :
-
Over-alkylation at other hydroxyl positions (mitigated by stoichiometric control).
-
Hydrolysis of benzyl bromide under prolonged heating.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers superior regioselectivity:
Procedure :
-
7-Hydroxy-3-phenoxy-2-methyl-4H-chromen-4-one (1.0 equiv), 4-fluorobenzyl alcohol (1.5 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) are stirred in THF at 0°C for 2 hours.
-
The mixture is warmed to room temperature for 12 hours, quenched with water, and extracted with EtOAc.
-
Purification by recrystallization (ethanol) affords the product (75–82% yield).
Advantages :
-
Mild conditions prevent decomposition of acid-sensitive groups.
-
Higher yields compared to Williamson synthesis.
Integrated Synthetic Routes
Sequential Functionalization Approach
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Chromen-4-one formation | H₂SO₄, AcOH, 120°C | 78–85% |
| 2 | Phenoxy introduction | K₂CO₃, DMF, 100°C | 65–72% |
| 3 | 4-Fluorobenzyloxy installation | K₂CO₃, acetone, reflux | 60–68% |
Total Yield : ~33–42% (cumulative).
Convergent Synthesis
Parallel Steps :
-
Pre-synthesis of 3-phenoxy-7-hydroxy-2-methyl-4H-chromen-4-one.
-
Separate preparation of 4-fluorobenzyl bromide.
Final Coupling : Mitsunobu reaction (DIAD, PPh₃) achieves 75–82% yield in the final step.
Advantage : Higher overall yield (~50–60%) due to independent optimization of intermediates.
Analytical Characterization
Key Data for 7-[(4-Fluorobenzyl)oxy]-2-Methyl-3-phenoxy-4H-chromen-4-one :
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₇FO₄ |
| Molecular Weight | 376.4 g/mol |
| Melting Point | 162–165°C |
| ¹H NMR (CDCl₃) | δ 7.85 (d, 1H), 7.45–7.20 (m, 9H), 5.15 (s, 2H), 2.45 (s, 3H) |
| HPLC Purity | >98% (C18, MeCN:H₂O = 70:30) |
Industrial-Scale Considerations
Solvent Recovery
-
Acetone : Distillation recovery (>90%) reduces costs.
-
THF : Recycled via fractional distillation in Mitsunobu routes.
Catalytic Improvements
-
Acid Catalysts : p-TsOH replaces H₂SO₄ for easier separation.
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide enhances Williamson ether synthesis kinetics.
Chemical Reactions Analysis
7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The phenoxy and fluorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Evaluations
Research has demonstrated that 7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one exhibits various biological activities:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma) have shown significant cytotoxic effects. For instance, compounds derived from similar chromone structures demonstrated IC50 values indicating strong inhibition of cell proliferation, suggesting that this compound may also possess similar properties .
Antioxidant Properties
Chromones are known for their antioxidant capabilities, which can protect cells from oxidative stress. The presence of the fluorobenzyl group may enhance these properties by modulating enzyme activity related to oxidative stress responses.
Case Studies and Research Findings
- Molecular Docking Studies : Computational modeling has been employed to predict the interactions between 7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one and various biological targets. These studies suggest that the compound can bind effectively to enzymes involved in cancer progression, supporting its role as a potential therapeutic agent .
- Cytotoxicity Assays : Experimental results indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against selected cancer cell lines, with some derivatives showing enhanced activity due to structural modifications .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and activities of 7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one compared to structurally related compounds:
| Compound Name | Structure | Unique Features | Anticancer Activity |
|---|---|---|---|
| 7-(4-Fluorobenzyl)oxy-2-methyl-3-phenoxy-4H-chromen-4-one | Structure | Fluorine substitution enhances electronic properties | Significant cytotoxicity against MCF-7 and A549 |
| 7-(4-Chlorobenzyl)oxy-2-methyl-3-phenyloxychromenone | Structure | Chlorine instead of fluorine affects bioactivity | Moderate cytotoxicity |
| 7-Methoxy-2-methyl-3-phenyloxychromenone | Structure | Lacks halogen substituents | Lower bioactivity compared to halogenated derivatives |
Mechanism of Action
The mechanism of action of 7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
7-((4-Chlorobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one (CID 1109323)
- Structural Difference : Chlorine replaces fluorine at the benzyl position.
- Impact: Molecular Weight: Higher (393.09 [M+H]+ vs. ~377.08 for the fluoro analog) due to chlorine’s larger atomic mass . Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 190.9 Ų, suggesting a compact molecular shape .
7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one
- Structural Difference: Bromine at position 7 and a dimethylamino-phenyl group at position 2.
- Impact: Bromine’s polarizability may enhance halogen bonding, while the dimethylamino group increases basicity and solubility .
Methoxy-Substituted Analogs
7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (CAS 610751-95-6)
- Structural Differences :
- 4-Methoxybenzyloxy at position 7 (electron-donating vs. fluorine’s electron-withdrawing).
- 2-Methoxyphenyl at position 3.
- Impact : Methoxy groups improve solubility but reduce metabolic stability due to demethylation pathways. The 2-methoxy substituent may sterically hinder interactions .
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 303119-55-3)
Hydroxy- and Amino-Substituted Analogs
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 315233-63-7)
- Structural Differences : Hydroxy group at position 7 and trifluoromethyl at position 2.
1-(2-(((7-((4-Fluorobenzyl)oxy)-4-oxo-4H-chromen-3-yl)methyl)amino)ethyl)-3-hydroxy-2-methylpyridin-4(1H)-one (Compound 17j)
Phenoxy and Alkoxy Variants
3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one (CAS 35212-22-7)
- Structural Differences : Isopropyloxy at position 7 and phenyl at position 3.
7-Ethoxy-3-phenyl-4H-chromen-4-one
- Structural Difference : Ethoxy group at position 7.
- Impact : Ethoxy’s intermediate chain length balances lipophilicity and metabolic stability compared to shorter (methoxy) or bulkier (benzyloxy) groups .
Biological Activity
7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one, also known by its CAS number 306321-94-8, is a synthetic compound belonging to the class of flavonoids. Its molecular formula is C23H17FO4, with a molar mass of approximately 376.38 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.
Anticancer Properties
Recent studies have indicated that compounds similar to 7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one exhibit significant anticancer properties. For instance, flavonoids have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.
-
Mechanism of Action :
- Induction of apoptosis via caspase activation.
- Inhibition of cell migration and invasion.
- Modulation of mitochondrial function leading to increased ROS production.
- Case Studies :
Antimicrobial Activity
Flavonoids are also recognized for their antimicrobial properties. The structure of 7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one suggests potential efficacy against various pathogens.
- Inhibition Studies :
- Preliminary studies have shown that flavonoids can inhibit the growth of bacteria and fungi by disrupting cell membranes and inhibiting nucleic acid synthesis.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits migration/invasion | |
| Antimicrobial | Inhibits growth of bacteria and fungi |
Understanding the physico-chemical properties is crucial for predicting the biological activity of compounds:
| Property | Value |
|---|---|
| Molecular Formula | C23H17FO4 |
| Molar Mass | 376.38 g/mol |
| CAS Number | 306321-94-8 |
These properties influence the compound's solubility, stability, and interaction with biological targets.
Pharmacological Potential
The pharmacological implications of 7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one are vast, with potential applications in cancer therapy and as an antimicrobial agent. Further research is warranted to elucidate specific pathways and therapeutic windows.
Q & A
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow Globally Harmonized System (GHS) guidelines: use PPE (gloves, goggles) and fume hoods for synthesis. Acute toxicity assays (OECD 423) in rodents establish LD₅₀ values. Environmental risk assessments (ERA) require biodegradation and ecotoxicity data (e.g., Daphnia magna LC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
